The compound 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of quinazoline derivatives. It has been primarily investigated for its potential therapeutic applications, particularly in oncology, due to its role as an inhibitor of specific kinases involved in tumor growth and proliferation.
This compound has been referenced in various scientific literature and patents, notably under the name Barasertib (AZD1152-HQPA), which is recognized for its efficacy against cancer cell lines and is associated with AstraZeneca's research initiatives. The compound's structural and functional properties have been detailed in patent documents and peer-reviewed articles, highlighting its synthesis and biological activities .
The compound can be classified as:
The synthesis of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps that include the construction of the quinazoline core, followed by the introduction of the pyrazole and acetamide functionalities.
The molecular structure of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide can be represented as follows:
Molecular Structure
The compound undergoes various chemical reactions typical for amides and heterocycles:
The stability of the compound under physiological conditions is critical for its therapeutic efficacy. Studies have shown that modifications to the side chains can significantly impact both stability and activity against target kinases .
Barasertib functions primarily as an Aurora kinase inhibitor, specifically targeting Aurora B kinase, which plays a crucial role in mitosis. The mechanism involves:
In vitro studies have demonstrated that Barasertib induces polyploidy followed by apoptosis in various cancer cell lines, indicating its potential effectiveness as an anti-cancer agent .
Relevant analyses include solubility tests in different solvents and stability assays under varying temperature conditions .
The primary application of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide lies in cancer therapeutics:
Additionally, its mechanism as an Aurora kinase inhibitor positions it as a valuable tool in understanding cell cycle regulation and cancer biology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: